molecular formula C13H7Cl3O B1319782 2,3',4'-Trichlorobenzophenone CAS No. 264870-83-9

2,3',4'-Trichlorobenzophenone

Cat. No.: B1319782
CAS No.: 264870-83-9
M. Wt: 285.5 g/mol
InChI Key: ABPKNSNXDDOSIW-UHFFFAOYSA-N
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Description

2,3’,4’-Trichlorobenzophenone is a chemical compound belonging to the benzophenone family. It is characterized by the presence of three chlorine atoms attached to the benzophenone structure. This compound is a white crystalline solid and is widely used in various industrial applications, including the production of plastics, polymers, and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4’-Trichlorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2-chlorobenzoyl chloride and 3,4-dichlorobenzene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, and is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In industrial settings, the production of 2,3’,4’-Trichlorobenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: 2,3’,4’-Trichlorobenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions

Major Products Formed:

    Oxidation: Formation of trichlorobenzoic acids.

    Reduction: Formation of trichlorobenzyl alcohols or hydrocarbons.

    Substitution: Formation of substituted benzophenones with various functional groups

Scientific Research Applications

2,3’,4’-Trichlorobenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals and drug development.

    Industry: Utilized in the production of plastics, polymers, and resins due to its stability and reactivity

Mechanism of Action

The mechanism of action of 2,3’,4’-Trichlorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of use .

Comparison with Similar Compounds

    2-Hydroxy-3,5,4’-trichlorobenzophenone: Similar in structure but contains a hydroxyl group, which imparts different chemical properties and reactivity.

    2,4,6-Tribromophenol: Another halogenated benzophenone derivative with bromine atoms instead of chlorine, leading to different reactivity and applications.

Uniqueness: 2,3’,4’-Trichlorobenzophenone is unique due to its specific arrangement of chlorine atoms, which influences its chemical reactivity and interactions. This compound’s stability and versatility make it valuable in various industrial and research applications .

Properties

IUPAC Name

(2-chlorophenyl)-(3,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O/c14-10-4-2-1-3-9(10)13(17)8-5-6-11(15)12(16)7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPKNSNXDDOSIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10603389
Record name (2-Chlorophenyl)(3,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264870-83-9
Record name (2-Chlorophenyl)(3,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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